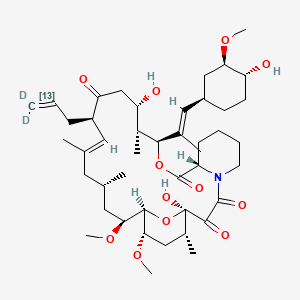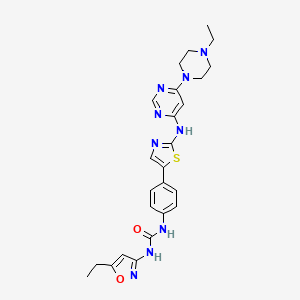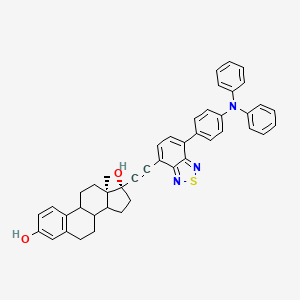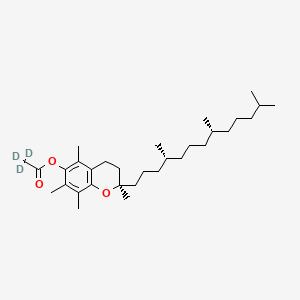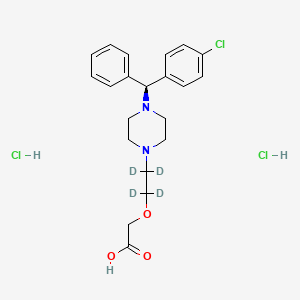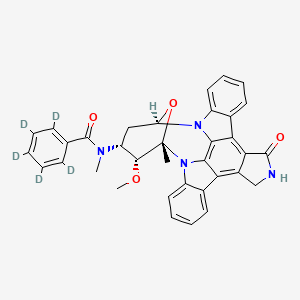
Midostaurin-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Midostaurin-d5 is a deuterated derivative of midostaurin, a multi-targeted protein kinase inhibitor. Midostaurin is primarily used in the treatment of acute myeloid leukemia and systemic mastocytosis. The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of midostaurin due to its enhanced stability and reduced metabolic rate.
Preparation Methods
Synthetic Routes and Reaction Conditions
Midostaurin-d5 is synthesized through a semi-synthetic route starting from staurosporine, an alkaloid produced by the bacterium Streptomyces staurosporeus. The process involves the following steps:
Benzoylation Reaction: Staurosporine undergoes a benzoylation reaction to form midostaurin.
Deuteration: Midostaurin is then subjected to a deuteration process where hydrogen atoms are replaced with deuterium atoms. This is typically achieved using deuterated reagents under controlled conditions to ensure selective deuteration.
Industrial Production Methods
The industrial production of this compound involves large-scale fermentation of Streptomyces staurosporeus to produce staurosporine, followed by chemical synthesis steps including benzoylation and deuteration. The process is optimized to achieve high purity and yield, with stringent quality control measures to ensure the final product meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
Midostaurin-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Substitution reactions can occur at specific positions on the molecule, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties.
Scientific Research Applications
Midostaurin-d5 is extensively used in scientific research for various applications:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of midostaurin.
Metabolic Pathways: Investigating the metabolic pathways and identifying metabolites.
Drug Development: Used as a reference compound in the development of new kinase inhibitors.
Cancer Research: Exploring its effects on cancer cell lines and its potential as an anti-cancer agent.
Biological Studies: Understanding its interaction with various biological targets and pathways.
Mechanism of Action
Midostaurin-d5 exerts its effects by inhibiting multiple receptor tyrosine kinases, including:
- Protein Kinase C Alpha (PKC alpha)
- Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)
- Stem Cell Factor Receptor (c-KIT)
- Platelet-Derived Growth Factor Receptor (PDGFR)
- FMS-like Tyrosine Kinase 3 (FLT3)
The inhibition of these kinases disrupts downstream signaling pathways, leading to growth arrest and apoptosis of cancer cells.
Comparison with Similar Compounds
Similar Compounds
- Staurosporine : The parent compound from which midostaurin is derived.
- Sunitinib : Another multi-targeted kinase inhibitor used in cancer treatment.
- Sorafenib : A kinase inhibitor with a similar mechanism of action.
Uniqueness
Midostaurin-d5 is unique due to its deuterated nature, which provides enhanced stability and reduced metabolic rate compared to non-deuterated midostaurin. This makes it a valuable tool in pharmacokinetic studies and drug development.
Properties
Molecular Formula |
C35H30N4O4 |
|---|---|
Molecular Weight |
575.7 g/mol |
IUPAC Name |
2,3,4,5,6-pentadeuterio-N-[(2S,3R,4R,6R)-3-methoxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl]-N-methylbenzamide |
InChI |
InChI=1S/C35H30N4O4/c1-35-32(42-3)25(37(2)34(41)19-11-5-4-6-12-19)17-26(43-35)38-23-15-9-7-13-20(23)28-29-22(18-36-33(29)40)27-21-14-8-10-16-24(21)39(35)31(27)30(28)38/h4-16,25-26,32H,17-18H2,1-3H3,(H,36,40)/t25-,26-,32-,35+/m1/s1/i4D,5D,6D,11D,12D |
InChI Key |
BMGQWWVMWDBQGC-WBNDSJHMSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)N(C)[C@@H]2C[C@@H]3N4C5=CC=CC=C5C6=C7C(=C8C9=CC=CC=C9N(C8=C64)[C@]([C@@H]2OC)(O3)C)CNC7=O)[2H])[2H] |
Canonical SMILES |
CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)N(C)C(=O)C9=CC=CC=C9)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


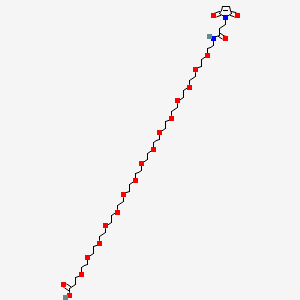

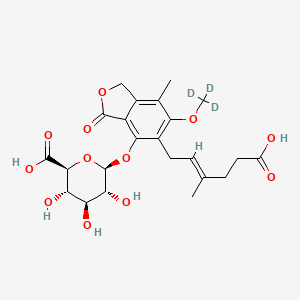
![disodium;[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] phosphate](/img/structure/B12423278.png)
![N-[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-2-oxo-3-propan-2-ylbenzimidazole-1-carboxamide;chloride](/img/structure/B12423279.png)
![[pTyr5] EGFR (988-993) (TFA)](/img/structure/B12423284.png)
